
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt is a complex organophosphorus compound It is characterized by the presence of a phosphorothioic acid moiety linked to a benzothiadiazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt typically involves the reaction of phosphorothioic acid derivatives with benzothiadiazole compounds. The reaction conditions often require the use of specific solvents and catalysts to facilitate the formation of the desired product. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various phosphorothioate derivatives .
科学的研究の応用
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
類似化合物との比較
Similar Compounds
Phosphorothioic O,O,S-acid: This compound shares a similar phosphorothioic acid moiety but differs in its overall structure and reactivity.
Thiophosphoric acid: Another related compound with a similar phosphorus-sulfur linkage but different substituents.
Uniqueness
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt is unique due to its specific benzothiadiazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
71605-74-8 |
|---|---|
分子式 |
C7H5N2Na2O3PS2 |
分子量 |
306.2 g/mol |
IUPAC名 |
disodium;2,1,3-benzothiadiazol-5-ylmethylsulfanyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C7H7N2O3PS2.2Na/c10-13(11,12)14-4-5-1-2-6-7(3-5)9-15-8-6;;/h1-3H,4H2,(H2,10,11,12);;/q;2*+1/p-2 |
InChIキー |
PWZDIJPRXOFGDX-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=NSN=C2C=C1CSP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


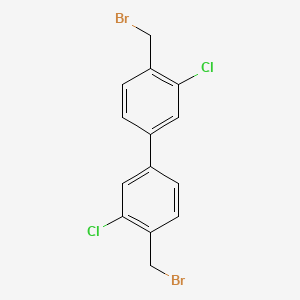

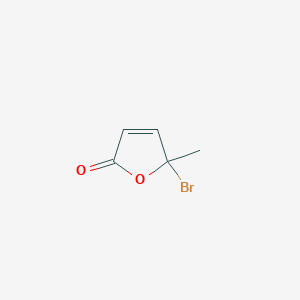

![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
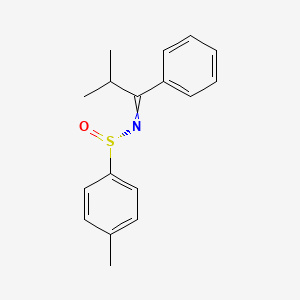
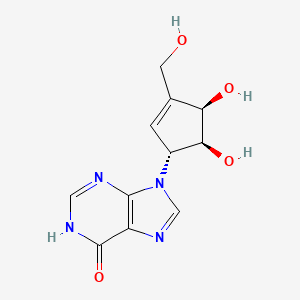
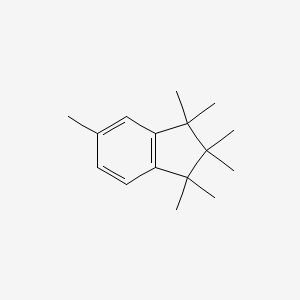
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
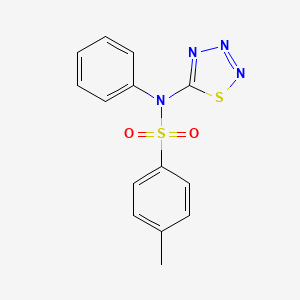
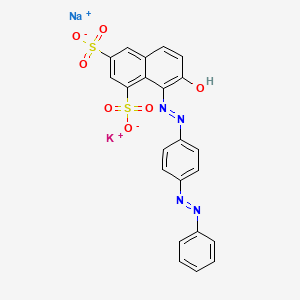

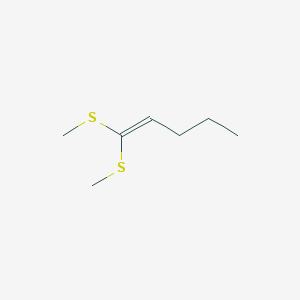
![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
